2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a (2-hydroxy-2-phenylethyl)amino group and at position 3 with a (Z)-configured thiazolidinone ring. The thiazolidinone moiety includes a 4-oxo group, a 2-thioxo group, and a propan-2-yl (isopropyl) substituent at position 2. The hydroxyethylamino group enhances hydrophilicity, while the isopropyl and phenyl groups contribute to lipophilicity, balancing solubility and membrane permeability. The Z-configuration of the thiazolidinone methylidene group is critical for maintaining planar geometry, which may influence binding to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-14(2)27-22(30)18(32-23(27)31)12-16-20(24-13-17(28)15-8-4-3-5-9-15)25-19-10-6-7-11-26(19)21(16)29/h3-12,14,17,24,28H,13H2,1-2H3/b18-12- |
InChI Key |
HITHANKOPCUWQM-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioxo-thiazolidinylidene Group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thioxo-thiazolidinone derivative under controlled conditions.
Attachment of the Hydroxy-phenylethylamino Group: This step involves the nucleophilic substitution reaction where the hydroxy-phenylethylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.
Reduction: Reduction reactions can occur at the oxo and thioxo groups, leading to the formation of corresponding alcohols and thiols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or thiols.
Scientific Research Applications
Biological Activities
Research has highlighted several promising applications for this compound:
- Antimicrobial Activity :
-
Anticancer Properties :
- Compounds with pyrido[1,2-a]pyrimidine structures have been investigated for their anticancer potential. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and apoptosis pathways .
- Enzyme Inhibition :
Synthesis and Derivative Development
The synthesis of this compound has been explored through various methodologies that allow for the modification of its structure to enhance biological activity or selectivity. For instance:
- Modification of Thiazolidinone Rings : Altering substituents on the thiazolidinone ring can lead to derivatives with improved antimicrobial or anticancer properties.
- Pyrimidine Variants : Changing the pyrimidine component can also yield new compounds with distinct pharmacological profiles.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis of Pyridopyrimidines : A study demonstrated the synthesis of pyridopyrimidine derivatives that showed significant antimicrobial activity against resistant bacterial strains . The methodologies used in these syntheses provide insights into how modifications can enhance biological efficacy.
- Anticancer Activity Evaluation : Research into similar pyrido[1,2-a]pyrimidine compounds indicated their ability to inhibit cell proliferation in various cancer cell lines, suggesting similar potential for the compound .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents at positions 2 and 3. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Solubility and Binding: The hydroxyethylamino group in the target compound improves aqueous solubility compared to the ethylamino group in , which may enhance bioavailability .
Structural Similarity and Bioactivity :
- Compounds with phenylethyl substituents (e.g., ) exhibit higher lipophilicity, correlating with increased membrane permeability but reduced solubility. This trade-off impacts pharmacokinetic profiles .
- Tanimoto coefficient analysis (Morgan fingerprints) suggests ~65–75% similarity between the target compound and its analogs, indicating shared pharmacophoric features but divergent side chains .
Docking Affinity Variability: Molecular docking studies (e.g., ) reveal that even minor changes in substituents (e.g., isopropyl vs. phenylethyl) alter binding affinities by interacting with distinct residues in target proteins. For example, phenylethyl groups may engage in π-π stacking, while isopropyl groups favor hydrophobic interactions .
NMR and Structural Confirmation: NMR data (e.g., ) confirm that regions near the thiazolidinone and amino substituents exhibit distinct chemical shifts, validating structural differences. For instance, the hydroxy group in the target compound causes downfield shifts in adjacent protons compared to ethylamino analogs .
Research Implications
- SAR Insights: The hydroxyethylamino and isopropyl groups optimize solubility and target binding, making the target compound a promising candidate for further development .
- Synthetic Challenges: Modifying the thiazolidinone substituents requires precise control of Z-configuration, as stereochemical deviations can abolish bioactivity .
- Future Directions : Comparative bioactivity assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate predictions from structural and docking analyses .
Biological Activity
The compound 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Structure
The compound can be described structurally as follows:
- Functional Groups : It contains a hydroxyl group, an amino group, a thiazolidinone moiety, and a pyrimidine ring.
- Molecular Formula : The molecular formula is C₁₈H₁₈N₄O₂S.
| Property | Value |
|---|---|
| Molecular Weight | 354.43 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
Case Study: Antimicrobial Efficacy
In a study conducted by Mehdi et al. (2013), the compound demonstrated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus . These findings suggest its potential as an antimicrobial agent.
Anti-inflammatory Activity
The compound is also noted for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-kB pathway, which plays a crucial role in inflammation .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines, including breast and colon cancer cells.
Research Findings
- Cell Viability Assays : In vitro studies revealed that the compound reduced cell viability in cancer cell lines by inducing apoptosis.
- Apoptotic Pathways : Analysis showed increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
